molecular formula C9H5N3O2 B014203 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile CAS No. 61875-40-9

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile

Cat. No. B014203
CAS RN: 61875-40-9
M. Wt: 187.15 g/mol
InChI Key: NBOKWKXETLTPQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile, such as 6(7)-amino-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides, involves nucleophilic substitution of halogens and demonstrates significant antiproliferative potency against various cancer cell lines (Buravchenko et al., 2020). Another approach includes a one-pot, three-component reaction in water, yielding spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitriles, showcasing the versatility in synthesizing related complex structures (Rahmati et al., 2012).

Molecular Structure Analysis

The molecular structure of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile and its derivatives is crucial for understanding their chemical reactivity and properties. Studies focusing on the synthesis and structural analysis, such as those by Yuan et al. (2017), have revealed complex frameworks, including 1D comb-like chains and 2D layer-like structures with square-shaped windows in coordination polymers based on related compounds (Yuan et al., 2017).

Chemical Reactions and Properties

The reactivity of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile towards various nucleophiles and the formation of complex heterocyclic systems have been extensively studied. For instance, the reaction with sodium azide leads to the formation of 4,5-disubstituted 2H-1,2,3-triazoles, illustrating its versatility in nucleophilic cyclizations (Tyaglivy et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for the practical application of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile derivatives. Research in this area focuses on enhancing these properties through molecular design and synthesis techniques to improve their applicability in various domains.

Chemical Properties Analysis

The chemical properties of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile derivatives, including their reactivity with different chemical agents, potential for forming coordination polymers, and ability to undergo various organic reactions, make them valuable for the development of new materials and pharmaceuticals. Studies such as those by Gholap et al. (2007) and Rahmati et al. (2012) provide insights into these properties through the synthesis and evaluation of novel compounds with significant antifungal and other biological activities (Gholap et al., 2007).

Scientific Research Applications

  • Synthesis of Alkaloids and Related Compounds :

    • It is used for the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids (Blank & Opatz, 2011).
    • It aids in synthesizing new thieno[2,3-b]quinoxaline derivatives (Mahgoub, 1991).
    • It serves as a starting material for the one-pot synthesis of lamellarin U and lamellarin G trimethyl ether (Liermann & Opatz, 2008).
  • Applications in Dyeing and Fabric Treatment :

    • Disperse dyes derived from it are used for dyeing polyester fabrics using a high-temperature dyeing method (Al-Etaibi et al., 2013).
  • Chemical Synthesis and Transformations :

  • Anticancer and Antimalarial Potentials :

    • Derivatives exhibit high anticancer potential and hypoxia selectivity, promising for drug development (Buravchenko et al., 2020).
    • It's used in synthesizing compounds with antimalarial activity against Plasmodium falciparum strains (Zarranz et al., 2005).
  • Optical and Electronic Material Development :

    • Synthesized compounds exhibit high absorption in the UV–VIS region, useful in novel electronic and optical materials and sensors for solar cell absorption (Ali et al., 2022).
  • Environmental Friendly Synthesis :

  • Antimicrobial Activity :

    • Azo pyridone disperse dyes show antimicrobial activity against various bacterial strains and yeast (Al-Etaibi et al., 2014).

Safety And Hazards

The safety and hazards of “2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile” are not explicitly mentioned. However, similar compounds have been evaluated for their safety profile79.


Future Directions

The future directions for “2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile” are not explicitly mentioned. However, similar compounds have shown promising results in the field of medicinal chemistry, suggesting potential future research directions47.


properties

IUPAC Name

2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-4-5-1-2-6-7(3-5)12-9(14)8(13)11-6/h1-3H,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOKWKXETLTPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408316
Record name 2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile

CAS RN

61875-40-9
Record name 2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared using an adaptation of the method of Cheeseman. (Cheeseman, G. W. H. J. Chem. Soc. 1171 (1962)). A mixture of diethyl oxalate (3.90 g, 27.6 mmol) and 3,4-diaminobenzonitrile (275 mg, 2.06 mmol) was heated to reflux under N2 for 2 h. The reaction was allowed to cool to room temperature and the solid collected by vacuum filtration and rinsed with EtOH. The yellow brown solid was air dried to yield 156.6 mg (40.8%) which was >98% pure by 1H NMR. An analytically pure sample was prepared by recrystallization of 100 mg in 10 mL glacial acetic acid to give 21.2 mg of fine white crystals. 1H NMR (d6 -DMSO) δ7.20 (d, J=8.1, 1H, ArH), 7.39 (d, J=1.2, 1H, ArH), 7.50 (dd, J=1.2, J=8.4, 1H, ArH), 12.09 (s, 1H, NH), 12.22 (s, 1H, NH). EIMS m/z 187(87, M+), 159 (100, bp), 131(83), 104 (77), 77 (65), 53 (43), 28 (30). EIHRMS calc. for C9H5N3O2 187.0381, found 187.0377.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
275 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Olma, J Ermert, W Sihver, HH Coenen - Medicinal chemistry, 2015 - ingentaconnect.com
Derivatives of quinoxalinedione (QX) were chosen as chemical lead for the development of new radioligands of the AMPA receptor, since there are several examples of QX-derivatives …
G Olayiwola, CA Obafemi, FO Taiwo - African Journal of Biotechnology, 2007 - ajol.info
Eight quinoxalinone derivatives were synthesized and investigated for some neuropharmacological effects (analgesia, sedation, convulsion, anxiety, memory and psychosis) in mice …
Number of citations: 94 www.ajol.info
S Jubie, R Gayathri, R Kalirajan - The Scientific World Journal, 2012 - hindawi.com
Quinoxaline-2, 3-dione obtained from cyclocondensation reaction of o-phenylene diamine with oxalic acid was reacted with three different ketones and formaldehyde to give the …
Number of citations: 8 www.hindawi.com
CL Dixon, NL Harrison, JW Lynch… - British journal of …, 2015 - Wiley Online Library
Background and Purpose GABA A receptors mediate neuronal inhibition in the brain. They are the primary targets for benzodiazepines, which are widely used to treat neurological …
Y Jia, S Lee, Y Zhuo, ZJ Zhou - Proceedings of the National …, 2020 - National Acad Sciences
Amacrine cells are a diverse population of interneurons in the retina that play a critical role in extracting complex features of the visual world and shaping the receptive fields of retinal …
Number of citations: 13 www.pnas.org
S Olma - 2007 - juser.fz-juelich.de
Labeling of physiologically relevant molecules with no carrier added (nca)[18F] fluoride is performed with the aim of an application of these “radiotracers” in positron emission …
Number of citations: 3 juser.fz-juelich.de

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